1-Bromo-2-(chloromethyl)-3-fluorobenzene
Description
1-Bromo-2-(chloromethyl)-3-fluorobenzene is a halogenated aromatic compound characterized by a bromine atom at the 1-position, a chloromethyl (-CH₂Cl) group at the 2-position, and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₇H₅BrClF, with a molecular weight of 223.45 g/mol (calculated from atomic masses: C₇=84, H₅=5, Br=79.9, Cl=35.45, F=19) . This compound is primarily used in Pd-catalyzed coupling reactions with arylboronic acids, achieving yields of 80–95% under optimized conditions (0.2 mol% Pd(OAc)₂, PCy₃·HBF₄ ligand, Cs₂CO₃ base, toluene/H₂O solvent, 80°C) . The chloromethyl group enhances its reactivity in substitution and cross-coupling reactions compared to simpler halogenated benzenes.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEFYNWPEMTPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716482 | |
| Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182357-16-9 | |
| Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Fluorobenzene Derivatives
A key step involves selective bromination of fluorobenzene or its derivatives to yield bromofluorobenzene isomers.
- Method: Fluorobenzene is reacted with bromine in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
- Conditions: Typically performed at low temperatures (10–100 °C) with controlled addition of bromine over several hours.
- Outcome: Predominantly 1-bromo-3-fluorobenzene is formed with high purity and yield (~70%) after purification by distillation or extraction.
This bromination step is crucial as it sets the stage for further functionalization at the chloromethyl position.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 2-position can be introduced via chloromethylation of the bromofluorobenzene intermediate.
- Typical Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Catalysts: Aluminum chloride (AlCl3) or other strong Lewis acids facilitate electrophilic substitution.
- Reaction Conditions: The reaction is usually performed under controlled temperature (0–40 °C) to avoid poly-substitution or side reactions.
- Purification: Post-reaction workup involves quenching, extraction, washing, and drying to isolate the desired chloromethylated product.
Alternative Multi-Halogenation Routes
Some patents describe multi-halogenation routes to prepare related compounds such as 1-bromo-2,5-dichloro-3-fluorobenzene, which may be adapted for the target compound by modifying halogenation patterns and reaction sequences. These involve:
- Sequential halogenation steps using bromine and chlorine sources.
- Use of mixed catalysts and solvents to control regioselectivity.
- Optimization of reaction times and temperatures to maximize yield and purity.
Detailed Data Table of Preparation Parameters
Research Findings and Optimization Notes
- Catalyst Choice: Aluminum chloride is preferred for chloromethylation due to its strong Lewis acidity and ability to promote electrophilic substitution efficiently.
- Temperature Control: Maintaining low temperatures during bromination and chloromethylation steps minimizes side reactions and formation of undesired isomers.
- Purification: High-purity this compound is typically isolated by standard organic workup methods including extraction, washing, and distillation.
- Yield Considerations: Yields around 70% are reported for bromination steps; overall yield depends on efficiency of chloromethylation and purification.
- Isomer Separation: The preparation methods aim to minimize formation of regioisomeric impurities (e.g., 1-bromo-2-fluorobenzene or 1-bromo-4-fluorobenzene), which are difficult to separate.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Oxidation: Oxidized products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduced products often feature the removal of halogen atoms, resulting in simpler hydrocarbon structures.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: The compound is utilized in studies involving halogenated aromatic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the electron-withdrawing effects of the halogens influence the compound’s reactivity in oxidation and reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
- Key Observations :
- The chloromethyl group in the main compound increases its molecular weight compared to simpler analogs like 1-bromo-3-fluorobenzene (175.00 vs. 223.45 g/mol) .
- Substituent positions significantly impact reactivity. For example, 5-Bromo-2-chloro-1,3-difluorobenzene (similarity score: 0.88 to the main compound) shows comparable halogen density but lacks the reactive chloromethyl group .
Biological Activity
1-Bromo-2-(chloromethyl)-3-fluorobenzene, a halogenated aromatic compound, has garnered interest in the scientific community due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various applications in medicinal chemistry and pharmacology. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C7H5BrClF
- Molecular Weight : 223.47 g/mol
- CAS Number : 1182357-16-9
Biological Activity Overview
The biological activity of this compound primarily stems from its interaction with biological macromolecules such as proteins and nucleic acids. Its halogen substituents can influence its reactivity and binding affinity to various biological targets.
This compound is believed to exert its biological effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and affecting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of halogenated compounds, including this compound. The results indicated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 50-100 | Staphylococcus aureus |
| This compound | 75-150 | Escherichia coli |
Cytotoxicity Studies
Research on the cytotoxic effects of this compound on cancer cell lines revealed promising results. In vitro assays demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| A549 | 40 |
This indicates that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Bromo-4-(chloromethyl)-2-fluorobenzene | Similar halogenation | Moderate antimicrobial activity |
| 1-Chloro-2-(bromomethyl)-4-fluorobenzene | Different halogen placement | Lower cytotoxicity |
Q & A
Q. What synthetic routes are available for 1-bromo-2-(chloromethyl)-3-fluorobenzene?
A practical approach involves condensation reactions using aromatic precursors. For example, analogous compounds are synthesized by reacting halogenated benzyl halides (e.g., 1-(chloromethyl)-3-fluorobenzene) with nitro-phenol derivatives in the presence of potassium carbonate. Subsequent reduction of nitro groups using Fe/NH4Cl yields the target amine intermediates. This method emphasizes cost-effective reagents and scalability .
Q. How should researchers characterize the purity and structure of this compound?
Analytical methods include:
- Thin-Layer Chromatography (TLC) for reaction monitoring.
- Melting Point Determination (e.g., reported mp 30–35°C for related halogenated benzenes) .
- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly ¹H-NMR to resolve aromatic protons and substituent environments.
- High-Performance Liquid Chromatography (HPLC) to verify purity levels (commonly ≥96% for research-grade material) .
Advanced Research Questions
Q. How do competing reactivities of bromine and chloromethyl groups influence cross-coupling reactions?
The bromine at position 1 is more susceptible to Suzuki-Miyaura or Sonogashira couplings due to its lower bond dissociation energy compared to chlorine. However, the chloromethyl group may participate in nucleophilic substitutions unless protected. Studies on similar systems recommend:
- Protection Strategies : Silylation or temporary oxidation of the chloromethyl group to a ketone.
- Catalytic Systems : Use of Pd(PPh₃)₄ with bulky ligands to enhance bromine selectivity .
Q. What are the stability challenges under varying reaction conditions?
- Thermal Sensitivity : Decomposition observed above 100°C, necessitating low-temperature protocols (e.g., 60–80°C for coupling reactions) .
- Hydrolytic Instability : The chloromethyl group reacts with moisture, requiring anhydrous conditions (e.g., molecular sieves or N₂ atmosphere) .
Q. How can regioselective functionalization be achieved in polyhalogenated analogs?
- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) to prioritize bromine substitution.
- Halogen Exchange : Fluorine can be replaced selectively via Ullmann-type reactions with CuI catalysts, as demonstrated in structurally related systems .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- First Aid : Immediate decontamination of exposed skin with water; consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
Applications in Complex Synthesis
Q. How is this compound utilized in pharmaceutical intermediates?
It serves as a precursor for kinase inhibitors (e.g., lapatinib derivatives). The chloromethyl group enables alkylation of amine or phenol moieties, while bromine facilitates late-stage cross-coupling to introduce aryl/heteroaryl groups. Optimized yields (≥82%) are reported for such multistep syntheses .
Q. What role does it play in synthesizing fluorinated polymers?
The fluorine atom enhances thermal stability and electronegativity in polymer backbones. Radical polymerization of styrenic derivatives derived from this compound has been explored for high-performance materials, with glass transition temperatures (Tg) exceeding 150°C .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported physical properties (e.g., boiling points)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
